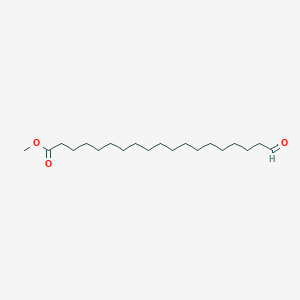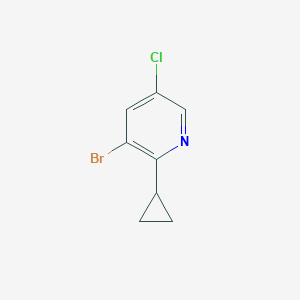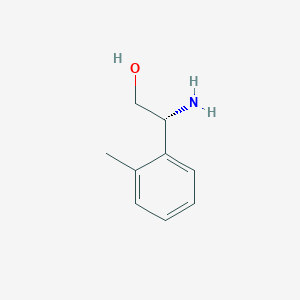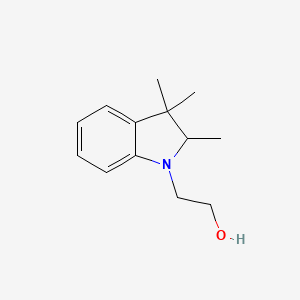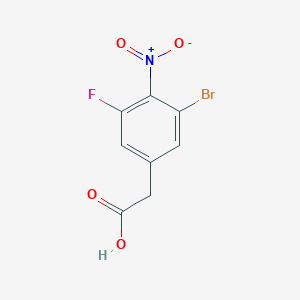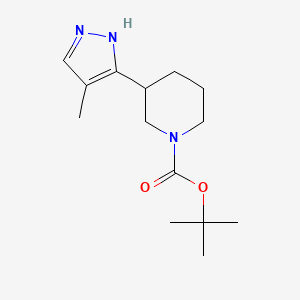![molecular formula C8H6N2O3S B13121289 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth . The inhibition occurs through binding to the active site of the enzyme, preventing its normal function and thereby exerting antimicrobial effects.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,4-b]pyridines: Another class of compounds with a fused thieno and pyridine ring system.
Uniqueness
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific bacterial enzymes makes it a valuable compound for developing new antimicrobial agents.
特性
分子式 |
C8H6N2O3S |
|---|---|
分子量 |
210.21 g/mol |
IUPAC名 |
2-methyl-4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-3-9-4-2-5(8(12)13)14-6(4)7(11)10-3/h2H,1H3,(H,12,13)(H,9,10,11) |
InChIキー |
JOFFIXDALVOFLU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=O)N1)SC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


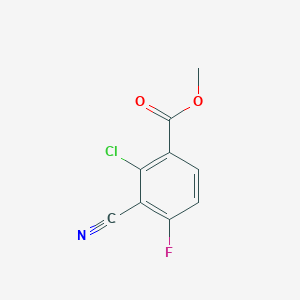
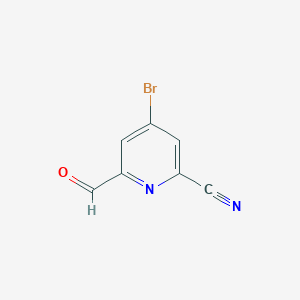


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

